molecular formula C24H21NO3 B11379689 N-(2,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11379689
M. Wt: 371.4 g/mol
InChI Key: WZESQKZWIZUCGI-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry. Its structure comprises a 2,4-dimethylphenyl group, a 3-phenyl-3,4-dihydro-1H-2-benzopyran moiety, and a carboxamide group, which collectively contribute to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H21NO3/c1-15-8-11-21(16(2)12-15)25-23(26)18-9-10-20-19(13-18)14-22(28-24(20)27)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,26)

InChI Key

WZESQKZWIZUCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3-phenyl-3,4-dihydro-1H-2-benzopyran core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the 2,4-dimethylphenyl group is introduced to the benzopyran core.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes, leading to altered metabolic pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Shares the 2,4-dimethylphenyl group but differs in the rest of the structure.

    N-2,4-DIMETHYLPHENYL-N’-METHYLFORMAMIDINE: Contains a similar phenyl group but has different functional groups and overall structure.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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